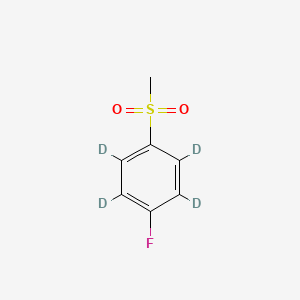

4-Fluorophenyl Methyl Sulfone-d4

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C7H7FO2S |

|---|---|

Molekulargewicht |

178.22 g/mol |

IUPAC-Name |

1,2,4,5-tetradeuterio-3-fluoro-6-methylsulfonylbenzene |

InChI |

InChI=1S/C7H7FO2S/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5H,1H3/i2D,3D,4D,5D |

InChI-Schlüssel |

DPJHZJGAGIWXTD-QFFDRWTDSA-N |

Isomerische SMILES |

[2H]C1=C(C(=C(C(=C1F)[2H])[2H])S(=O)(=O)C)[2H] |

Kanonische SMILES |

CS(=O)(=O)C1=CC=C(C=C1)F |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for Deuterium Incorporation

Strategies for Regioselective Deuterium (B1214612) Incorporation into Aromatic Sulfone Structures

The introduction of deuterium onto an aromatic ring in a controlled manner presents a significant synthetic challenge. Several key strategies have been developed to address this, including hydrogen-deuterium exchange reactions, catalytic deuteration, and radical-mediated processes. The choice of method often depends on the desired level of deuteration, the position of deuterium incorporation, and the stability of the substrate under the reaction conditions.

Hydrogen-Deuterium Exchange (H/D) Reactions in Sulfones

Hydrogen-deuterium (H/D) exchange is a fundamental process for introducing deuterium into organic molecules. This equilibrium reaction involves the substitution of a protium (B1232500) atom with a deuterium atom, typically from a deuterium-rich source such as deuterium oxide (D₂O). researchgate.net For aromatic systems like sulfones, this exchange can be facilitated under various catalytic conditions.

Acid or base catalysis can promote H/D exchange, although harsh conditions may be required, which can lead to side reactions or degradation of the starting material. researchgate.net Metal catalysts, such as platinum, offer a milder alternative for facilitating H/D exchange. wikipedia.org The efficiency of H/D exchange is influenced by factors such as the solvent, temperature, and the specific catalyst used. For instance, flow synthesis methods utilizing a platinum on alumina catalyst with D₂O at elevated temperatures and pressures have been shown to be effective for deuterating aromatic compounds. tn-sanso.co.jp

While direct H/D exchange on the final 4-Fluorophenyl Methyl Sulfone molecule is a possible route, achieving high regioselectivity for the four aromatic protons can be challenging. The electron-withdrawing nature of the sulfone and fluorine substituents influences the reactivity of the aromatic ring, which can direct the exchange to specific positions. However, achieving complete and specific deuteration often requires carefully optimized conditions.

Catalytic Deuteration Approaches for Aromatic Systems

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective deuteration of aromatic compounds. Catalysts based on iridium, rhodium, and ruthenium have demonstrated high efficacy in directing deuterium incorporation to specific positions on an aromatic ring, often guided by a directing group on the substrate. uni-rostock.de For aromatic ketones, ruthenium catalysts have been used with D₂O as the deuterium source to achieve high levels of deuteration at the ortho-positions. nih.gov

In the context of 4-Fluorophenyl Methyl Sulfone, the sulfone group itself can act as a directing group, potentially facilitating ortho-deuteration. However, to achieve perdeuteration of the aromatic ring (d4), conditions that promote broader C-H activation are necessary. Heterogeneous catalysts, such as palladium on carbon (Pd/C), in combination with an in-situ generated deuterium gas source from D₂O and aluminum, have been shown to be effective for the deuteration of various organic compounds, including aniline derivatives. mdpi.com This approach offers an environmentally benign option for deuterium labeling.

The selection of the appropriate catalyst and reaction conditions is crucial for achieving the desired deuteration pattern. The table below summarizes various catalytic systems used for the deuteration of aromatic compounds.

| Catalyst System | Deuterium Source | Substrate Type | Key Features |

| Rhodium(III) | D₂O | Aromatic Carboxylic Acids | Low catalyst loading, ortho-selectivity. acs.org |

| Ruthenium(II) | D₂O | Aromatic Aldehydes and Ketones | Use of transient directing groups for ortho-selectivity. uni-rostock.denih.gov |

| Iridium | D₂ | Aromatic compounds with directing groups | Broad applicability, potential for unselective deuteration in complex molecules. uni-rostock.de |

| Pd/C-Al | D₂O | Amino acids, aniline derivatives | Environmentally benign, in-situ D₂ generation. mdpi.com |

| Platinum on Alumina | D₂O | Aromatic compounds (e.g., 1-Naphthol) | Flow synthesis, high temperature and pressure. tn-sanso.co.jp |

Radical-Mediated Deuteration Techniques in Sulfone Synthesis

Radical-mediated reactions offer an alternative pathway for the deuteration of aromatic systems. These methods often proceed under mild conditions and can provide different regioselectivity compared to ionic or organometallic pathways. One notable example is the visible-light-induced reaction of arylazo sulfones in deuterated media. In this process, irradiation of an arylazo sulfone generates an aryl radical, which can then abstract a deuterium atom from the solvent to yield the deuterated aromatic compound.

This method has been successfully applied to a range of aromatic compounds, with deuterated solvents such as isopropanol-d8 and THF-d8 serving as the deuterium source. The reaction exhibits good tolerance to various functional groups. While this method has not been specifically reported for 4-Fluorophenyl Methyl Sulfone, the synthesis of a suitable 4-fluorophenylazo methyl sulfone precursor could potentially enable this deuteration strategy.

Optimized Synthesis Protocols for 4-Fluorophenyl Methyl Sulfone-d4

The efficient synthesis of 4-Fluorophenyl Methyl Sulfone-d4 requires careful consideration of both the precursor molecules and the deuteration reagents, as well as the optimization of reaction conditions to maximize yield and isotopic purity.

Precursor Selection and Deuteration Reagent Considerations

A key decision in the synthesis of 4-Fluorophenyl Methyl Sulfone-d4 is whether to introduce the deuterium atoms at an early stage on a precursor molecule or at a later stage on the fully formed sulfone.

Deuteration of a Precursor: One strategy involves the deuteration of a readily available starting material, such as 4-fluoroanisole (1-fluoro-4-methoxybenzene), to produce 1-fluoro-4-methoxybenzene-d4. medchemexpress.com This deuterated precursor can then be converted to the target sulfone. The synthesis of the non-deuterated 4-Fluorophenyl Methyl Sulfone often proceeds via the oxidation of 4-fluorophenyl methyl sulfide (B99878). orgsyn.org Therefore, the synthesis could start with deuterated 4-fluorobenzene, which is then converted to the sulfide and subsequently oxidized.

Another approach involves synthesizing the non-deuterated 4-Fluorophenyl Methyl Sulfone first and then performing the deuteration. The synthesis of the non-deuterated compound can be achieved by reacting 4-fluorobenzene sulfonyl chloride with sodium sulfite, followed by methylation with dimethyl sulfate. guidechem.com Alternatively, a palladium-catalyzed reaction of 4-fluoroiodobenzene with dimethyl sulfite can be employed. guidechem.comnih.gov

Deuteration Reagents: The choice of deuteration reagent is critical for achieving high levels of deuterium incorporation. Deuterium oxide (D₂O) is the most common and cost-effective deuterium source. wikipedia.orguni-rostock.denih.gov For specific applications, other deuterated reagents may be used. For instance, deuterated solvents like isopropanol-d8 and THF-d8 are employed in radical-mediated deuteration. For the introduction of a deuterated methyl group (CD₃), reagents such as deuterated methanol (CD₃OD) or iodomethane-d₃ (CD₃I) are commonly used. nih.govresearchgate.net

Reaction Conditions and Yield Optimization Strategies

Optimizing reaction conditions is paramount for achieving high yields and isotopic purity in the synthesis of 4-Fluorophenyl Methyl Sulfone-d4. Key parameters to consider include the choice of catalyst, solvent, temperature, and reaction time.

For catalytic H/D exchange reactions, screening different metal catalysts and ligands is often necessary to find the optimal combination for a specific substrate. The concentration of the catalyst and the ratio of the deuterium source to the substrate also play a significant role. For instance, in ruthenium-catalyzed deuteration of aromatic ketones, the addition of a catalytic amount of an amine as a transient directing group was found to be crucial for high deuterium incorporation. nih.gov

In flow synthesis methods, parameters such as flow rate, temperature, and pressure need to be carefully controlled to maximize the efficiency of the H/D exchange. tn-sanso.co.jp Optimization of these conditions can lead to higher throughput and reduced reaction times compared to batch processes.

The table below presents a hypothetical optimization study for the deuteration of an aromatic sulfone, illustrating how different parameters can influence the yield and deuterium incorporation.

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Deuterium Incorporation (%) |

| 1 | RuCl₂(PPh₃)₃ | D₂O | 100 | 12 | 65 | 70 |

| 2 | [Rh(cod)Cl]₂ | D₂O | 100 | 12 | 72 | 75 |

| 3 | [Ir(cod)Cl]₂ | D₂O | 100 | 12 | 80 | 85 |

| 4 | [Ir(cod)Cl]₂ | D₂O/THF | 120 | 24 | 85 | 92 |

| 5 | [Ir(cod)Cl]₂ with PPh₃ ligand | D₂O/THF | 120 | 24 | 90 | 95 |

This is a representative table and does not reflect actual experimental data for 4-Fluorophenyl Methyl Sulfone-d4.

Ultimately, the successful synthesis of 4-Fluorophenyl Methyl Sulfone-d4 with high isotopic purity and in good yield relies on a systematic approach to selecting the synthetic route, precursors, and deuteration reagents, followed by a thorough optimization of the reaction conditions. The methodologies discussed provide a framework for achieving this goal, enabling the production of this valuable isotopically labeled compound for advanced scientific research.

Assessment of Isotopic Purity and Deuterium Distribution

After synthesis and purification, a comprehensive assessment of 4-Fluorophenyl Methyl Sulfone-d4 is essential to confirm its identity and quality. This analysis focuses on two key parameters: the isotopic purity, which quantifies the percentage of deuterium incorporated into the molecule, and the deuterium distribution, which verifies the exact location of the deuterium labels. nih.govcdnsciencepub.com These characteristics are critical as they directly impact the compound's utility in applications such as metabolic studies, reaction mechanism investigations, and as internal standards in mass spectrometry. researchgate.netthalesnano.com A combination of advanced analytical techniques, primarily mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, is employed for this purpose. nih.gov

Analytical Techniques for Isotopic Abundance Determination

Determining the isotopic abundance, or the degree of deuteration, is crucial for validating the synthesis of a deuterated compound. Several instrumental methods are utilized for this quantitative analysis.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a highly sensitive method for determining isotopic purity. nih.govresearchgate.net Using techniques like electrospray ionization (ESI), the analysis distinguishes between the deuterated molecule and its non-deuterated or partially deuterated counterparts based on their precise mass-to-charge ratios. nih.govresearchgate.net The isotopic purity is calculated from the relative abundances of the corresponding H/D isotopolog ions in the mass spectrum. nih.gov This method is advantageous due to its speed, high sensitivity, and very low sample consumption. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR offers a powerful and non-destructive means of assessing isotopic abundance.

Quantitative ¹H NMR: This traditional method involves integrating the signals of any residual protons at the labeled sites and comparing them to the integral of a non-deuterated signal within the molecule or to a known amount of an internal standard. However, its accuracy diminishes for highly deuterated compounds where residual proton signals are very weak. nih.gov

Quantitative ²H NMR (D-NMR): This technique directly observes the deuterium nuclei, making it an excellent alternative for highly enriched compounds. The integrals of the deuterium signals can be used for quantification. Advanced methods, such as the ERETIC (Electronic REference To access In vivo Concentrations) method, can be used to generate a reference signal, minimizing the acquisition time required for quantitative analysis without sacrificing precision. acs.org

Combined ¹H NMR and ²H NMR: A novel approach that combines data from both quantitative ¹H and ²H NMR has been shown to determine the isotopic abundance of both partially and fully labeled compounds with high accuracy, in some cases surpassing the precision of classical ¹H NMR or MS methods alone. nih.gov

Table 2: Analytical Techniques for Isotopic Abundance Determination

| Technique | Principle | Advantages | Disadvantages |

| Mass Spectrometry (MS) | Separation of ions based on mass-to-charge ratio to determine the relative abundance of different isotopologues. nih.gov | High sensitivity, rapid analysis, very low sample requirement. researchgate.net | Destructive technique; potential for ionization variability. |

| Quantitative ¹H NMR | Integration of residual proton signals at labeled sites relative to an internal standard or an unlabeled site. nih.gov | Non-destructive, provides structural information simultaneously. | Low accuracy for highly deuterated compounds (>98%). |

| Quantitative ²H NMR | Direct detection and integration of deuterium signals. wikipedia.org | Highly accurate for enriched compounds, clean spectra with no interfering proton signals. | Lower sensitivity than ¹H NMR, requires specialized instrument configuration. rug.nl |

Positional Deuterium Labeling Verification

¹H NMR Spectroscopy: The most straightforward evidence for successful deuteration on the aromatic ring is the disappearance or significant attenuation of signals in the aromatic region of the proton NMR spectrum. For the non-deuterated compound, these signals appear as multiplets. guidechem.com Their absence indicates the replacement of hydrogen with deuterium.

²H NMR Spectroscopy: This technique provides direct evidence for the location of the deuterium labels. wikipedia.org A spectrum of 4-Fluorophenyl Methyl Sulfone-d4 would show signals in the aromatic region, confirming the presence of deuterium on the benzene ring. The chemical shifts in the ²H spectrum are analogous to those in the ¹H spectrum. wikipedia.org

¹³C NMR Spectroscopy: Carbon NMR offers unambiguous confirmation of deuterium substitution. The attachment of a deuterium atom to a carbon atom induces a characteristic upfield shift in that carbon's resonance (known as an α-isotope shift). cdnsciencepub.com Furthermore, the coupling pattern of the carbon signal changes. A carbon bonded to a proton (C-H) typically appears as a doublet in a coupled spectrum, whereas a carbon bonded to a deuterium (C-D) appears as a triplet (due to the spin I=1 of deuterium), with a smaller C-D coupling constant.

Two-Dimensional (2D) NMR Spectroscopy: Techniques such as the ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment correlate protons with the carbons to which they are directly attached. For 4-Fluorophenyl Methyl Sulfone-d4, the cross-peaks corresponding to the aromatic C-H bonds would be absent in the 2D spectrum. This provides definitive proof of deuteration at those specific carbon atoms. cdnsciencepub.com

Table 3: NMR Techniques for Verifying Positional Deuterium Labeling

| NMR Technique | Information Provided | Expected Result for 4-Fluorophenyl Methyl Sulfone-d4 |

| ¹H NMR | Detects presence of protons. nih.gov | Disappearance or significant reduction of signals in the aromatic region. |

| ²H NMR | Directly detects presence of deuterium. wikipedia.org | Appearance of signals in the aromatic region of the deuterium spectrum. |

| ¹³C NMR | Shows the carbon skeleton and the electronic environment of each carbon. cdnsciencepub.com | Upfield shift of aromatic carbon signals and change in multiplicity from doublets (C-H) to triplets (C-D). |

| 2D NMR (e.g., ¹H-¹³C HSQC) | Shows correlations between directly bonded protons and carbons. cdnsciencepub.com | Absence of correlation cross-peaks for the aromatic carbons, confirming the lack of attached protons. |

Mechanistic Chemistry and Isotope Effect Investigations

Utilizing Deuterium (B1214612) Labeling for Elucidating Reaction Mechanisms of Sulfones

Deuterium labeling is a cornerstone in the study of reaction mechanisms. chem-station.com The introduction of deuterium into a molecule like a sulfone can reveal intricate details about how chemical reactions proceed. acs.org This is because the carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond, leading to observable differences in reaction rates, a phenomenon known as the kinetic isotope effect (KIE). portico.orggmu.edu

The precise tracking of bond-breaking and bond-forming steps is critical to understanding any chemical transformation. nih.govwikipedia.org Deuterium labeling serves as an effective tool for this purpose. researchgate.net When a C-H bond is replaced by a C-D bond at a position that undergoes cleavage during the rate-determining step of a reaction, a primary kinetic isotope effect is typically observed. wikipedia.orgprinceton.edu

For instance, in the thermal decomposition of some cyclic sulfones, the measurement of deuterium and sulfur-34 (B105110) isotope effects helped in understanding the extent of C-S bond stretching in the transition state. electronicsandbooks.com A reduced alpha-deuterium effect suggested a reactant-like transition state with minimal C-S bond cleavage. electronicsandbooks.com Similarly, in the elimination of styrene (B11656) from S-phenethyl sulfilimines, a primary KIE of 5.4 was observed upon deuteration of the benzylic C-H bond, indicating significant C-H bond cleavage in the transition state. acs.org

Table 1: Examples of Deuterium Labeling in Investigating Bond Cleavage

| Reaction | Labeled Compound | Observation | Implication |

| Thermal decomposition of cyclic sulfones | Deuterated cyclic sulfone | Reduced α-deuterium effect | Reactant-like transition state with little C-S bond stretching |

| Styrene elimination from S-phenethyl sulfilimines | Deuterated S-phenethyl sulfilimine | Primary KIE of 5.4 | Significant C-H bond cleavage in the transition state |

Isotopic labeling is invaluable for tracing the path of atoms and functional groups as they rearrange during a chemical reaction. wikipedia.orgnih.gov By determining the position of the deuterium label in the products, chemists can deduce the specific pathway a reaction has followed. wikipedia.org

For example, deuterium labeling experiments have been used to elucidate the mechanism of the reductive C3 functionalization of pyridinium (B92312) and quinolinium salts. researchgate.net The incorporation of deuterium from d2-paraformaldehyde into both the product and the starting material pointed towards a reversible reduction step. researchgate.net This type of analysis allows for the differentiation between proposed mechanistic pathways and the identification of key intermediates. In the study of metabolic networks, stable isotope labeling is used to trace the flow of atoms from a labeled nutrient source through various metabolic pathways. nih.gov

Kinetic Isotope Effects (KIE) Studies with 4-Fluorophenyl Methyl Sulfone-d4 Analogues

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org The study of KIEs is a powerful tool for understanding reaction mechanisms. portico.orgnih.gov The replacement of hydrogen with deuterium often leads to a significant KIE due to the doubling of the atomic mass. portico.org

Determining KIEs requires careful experimental design and precise measurement techniques. nih.gov A common method is the direct comparison of reaction rates for the unlabeled and labeled substrates in parallel experiments. epfl.ch Another approach is the internal competition method, where a mixture of the labeled and unlabeled substrates is used, and the isotopic composition of the product or remaining reactant is analyzed. nih.gov

Several analytical techniques are employed to measure the isotopic ratios required for KIE calculations, including:

Mass Spectrometry (MS): This technique separates ions based on their mass-to-charge ratio and is highly sensitive for determining isotopic composition. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can distinguish between isotopes like hydrogen and deuterium, allowing for the determination of site-specific isotopic enrichment. nih.gov

Liquid Scintillation Counting: This method is used for radioactive isotopes like tritium (B154650) but can also be adapted for stable isotopes in certain contexts. nih.gov

The choice of method depends on the specific reaction, the type of isotope used, and the required precision. nih.gov

The magnitude of the KIE provides valuable information about the transition state of the rate-determining step.

Primary Kinetic Isotope Effects (PKIEs): A large PKIE (typically kH/kD > 2) is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step. wikipedia.orgprinceton.edu The magnitude of the PKIE can indicate the degree of bond breaking in the transition state. For example, a kH/kD value of around 7 is considered the theoretical maximum for C-H bond cleavage at room temperature. epfl.ch

Secondary Kinetic Isotope Effects (SKIEs): A smaller KIE (kH/kD ≠ 1) observed when the bond to the isotope is not broken in the rate-determining step is known as a secondary kinetic isotope effect. wikipedia.orgprinceton.edu SKIEs arise from changes in the vibrational environment of the isotope between the reactant and the transition state. utdallas.edu

α-Secondary KIEs: Occur when the isotope is attached to the carbon atom undergoing a change in hybridization. For example, a change from sp3 to sp2 hybridization typically results in a normal KIE (kH/kD > 1), while a change from sp2 to sp3 results in an inverse KIE (kH/kD < 1). gmu.edu

β-Secondary KIEs: Involve isotopic substitution at a position adjacent to the reacting center and are often used to probe hyperconjugation and steric effects in the transition state. gmu.edu

Table 2: Interpreting Kinetic Isotope Effects

| Type of KIE | Isotopic Substitution Location | Typical kH/kD Value | Mechanistic Implication |

| Primary | At the bond being broken/formed | > 2 | Bond to isotope is broken/formed in the rate-determining step |

| α-Secondary | At the reaction center (no bond cleavage) | > 1 (normal) or < 1 (inverse) | Change in hybridization at the reaction center |

| β-Secondary | Adjacent to the reaction center | Varies | Probes hyperconjugation or steric effects |

Equilibrium Isotope Effects (EIE) in Acid-Base Equilibria

The study of equilibrium isotope effects (EIEs) on acid-base equilibria provides valuable insights into the subtle changes in molecular structure and bonding upon ionization. In the context of 4-Fluorophenyl Methyl Sulfone-d4, the focus is on the secondary isotope effect resulting from the substitution of protium (B1232500) with deuterium at the methyl group, which is adjacent to the sulfonyl functional group. This substitution influences the acidity of the C-H bonds on the methyl group.

The acidity of the protons on the α-carbon of sulfones is a known phenomenon, attributed to the strong electron-withdrawing nature of the sulfonyl group, which stabilizes the resulting carbanion. researchgate.net The equilibrium involves the deprotonation of the methyl group of 4-fluorophenyl methyl sulfone by a base.

General Principles of Deuterium Isotope Effects on Acidity

The substitution of hydrogen with its heavier isotope, deuterium, can lead to a change in the acid dissociation constant (pKa). Generally, deuteration of a C-H bond involved in an acid-base equilibrium leads to a decrease in acidity, resulting in a higher pKa value for the deuterated compound compared to its non-deuterated counterpart. acs.orgnih.gov This is primarily attributed to the difference in zero-point energies (ZPE) between the C-H and C-D bonds. nih.gov The C-D bond has a lower ZPE than the C-H bond due to the heavier mass of deuterium. In the transition to the carbanion, the change in vibrational frequencies is such that the difference in ZPE between the deuterated and non-deuterated species is smaller in the anionic form than in the neutral acid. This results in a larger energy requirement for the deprotonation of the C-D bond, making the deuterated compound a weaker acid.

Theoretical studies and computational models, such as those using density functional theory (DFT), are often employed to predict these isotope effects on pKa values. nih.govtru.ca These models consider factors like the intrinsic isotope exchange effect and the medium (solvent) isotope effect to provide a comprehensive understanding of the observed phenomena. nih.gov

Research Findings on Related Compounds

For instance, research on carboxylic acids has shown that deuteration consistently decreases acidity. acs.org The magnitude of this effect, often expressed as ΔpKa (pKa(deuterated) - pKa(non-deuterated)), tends to decrease as the site of deuteration moves further away from the acidic center. psu.edu In the case of 4-Fluorophenyl Methyl Sulfone-d4, the deuterium substitution is directly at the α-carbon, the site of deprotonation, suggesting a noticeable isotope effect.

Furthermore, studies on the acidity of various carbon acids confirm that the stabilization of the resulting carbanion is a key factor. The electron-withdrawing fluorine atom on the phenyl ring of 4-fluorophenyl methyl sulfone is expected to increase the acidity of the methyl protons compared to the unsubstituted phenyl methyl sulfone. The introduction of fluorine atoms into alkanesulfonylamides has been shown to linearly increase their acidity. cas.cn

Expected Equilibrium Isotope Effect for 4-Fluorophenyl Methyl Sulfone-d4

Based on the established principles and data from related compounds, it is anticipated that 4-Fluorophenyl Methyl Sulfone-d4 will be a weaker acid than its non-deuterated isotopologue, 4-Fluorophenyl Methyl Sulfone. Consequently, the pKa of the deuterated compound is expected to be higher.

The following table illustrates the expected qualitative effect of deuteration on the acid-base equilibrium of 4-Fluorophenyl Methyl Sulfone.

| Compound | Expected Relative Acidity | Expected pKa |

| 4-Fluorophenyl Methyl Sulfone | More Acidic | Lower |

| 4-Fluorophenyl Methyl Sulfone-d4 | Less Acidic | Higher |

This table is based on general principles of equilibrium isotope effects and data from analogous compounds, as direct experimental values for 4-Fluorophenyl Methyl Sulfone-d4 were not found in the searched literature.

The precise magnitude of this isotope effect would require experimental determination, likely through techniques such as NMR titration in a suitable solvent system. psu.edu Computational studies could also provide a theoretical estimation of the ΔpKa.

Applications in Pre Clinical and in Vitro Metabolic Studies

Role of Deuterium (B1214612) Labeling in Investigating Metabolic Transformations of Aromatic Sulfones

The substitution of hydrogen with deuterium at specific molecular positions can significantly influence the rate of metabolic reactions. This phenomenon, known as the kinetic isotope effect, is particularly relevant for compounds like aromatic sulfones that undergo metabolism by enzymes such as the cytochrome P450 (CYP) superfamily. nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for metabolic enzymes to break. juniperpublishers.com

By comparing the metabolism of 4-Fluorophenyl Methyl Sulfone-d4 with its non-deuterated counterpart, researchers can elucidate the specific sites of metabolic attack and the enzymes involved. If the rate of metabolism is slower for the deuterated compound, it provides strong evidence that the deuterated position is a primary site of metabolic activity. This information is crucial for designing new drug candidates with improved metabolic stability and reduced potential for the formation of toxic metabolites. juniperpublishers.comnih.gov

Deuterium labeling can also help to understand the intricate mechanisms of enzymatic reactions. The magnitude of the isotope effect can provide insights into the transition state of the reaction and the nature of the bond-breaking and bond-forming steps. acs.org This fundamental knowledge contributes to a broader understanding of how xenobiotics, including aromatic sulfones, are processed in biological systems.

In Vitro Metabolic Stability and Metabolite Identification Using 4-Fluorophenyl Methyl Sulfone-d4

In vitro assays are a cornerstone of modern drug metabolism research, providing a controlled environment to study the metabolic fate of a compound. The use of 4-Fluorophenyl Methyl Sulfone-d4 in these systems offers distinct advantages for assessing metabolic stability and identifying metabolites.

To assess metabolic stability, 4-Fluorophenyl Methyl Sulfone-d4 is incubated with various in vitro systems that mimic the metabolic machinery of the body. These systems include:

Human Liver Microsomes (HLM): These are vesicles of the endoplasmic reticulum from liver cells and are a rich source of CYP enzymes. nih.gov

Recombinant Human CYP Enzymes: These are individual CYP enzymes produced through genetic engineering, allowing for the study of the role of specific enzymes in the metabolism of a compound. nih.gov

Human Liver Cytosol: This is the soluble portion of the liver cell cytoplasm and contains various phase II metabolic enzymes. nih.gov

By measuring the disappearance of the parent compound over time in these systems, researchers can determine its intrinsic clearance and predict its metabolic stability in vivo. The deuteration in 4-Fluorophenyl Methyl Sulfone-d4 can lead to a slower rate of metabolism compared to the non-deuterated analog, providing a quantitative measure of the isotope effect on metabolic stability. nih.gov

Table 1: Illustrative In Vitro Metabolic Stability Data

| Compound | In Vitro System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| 4-Fluorophenyl Methyl Sulfone | Human Liver Microsomes | 45 | 15.4 |

| 4-Fluorophenyl Methyl Sulfone-d4 | Human Liver Microsomes | 90 | 7.7 |

| 4-Fluorophenyl Methyl Sulfone | Recombinant CYP3A4 | 60 | 11.5 |

| 4-Fluorophenyl Methyl Sulfone-d4 | Recombinant CYP3A4 | 115 | 6.0 |

Note: The data in this table is illustrative and intended to demonstrate the expected trend of increased metabolic stability with deuteration. Actual values would be determined experimentally.

Mass spectrometry (MS) is an indispensable tool for identifying and quantifying metabolites. nih.gov When analyzing the products of in vitro metabolism studies with 4-Fluorophenyl Methyl Sulfone-d4, the deuterium label serves as a unique signature.

The mass of any metabolite formed from the deuterated parent compound will be increased by four mass units (the mass of the four deuterium atoms) compared to the corresponding metabolite from the non-deuterated compound. This mass shift makes it significantly easier to distinguish true metabolites from background noise and endogenous compounds in the complex biological matrix.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a particularly powerful technique for this purpose. mdpi.comresearchgate.net It allows for the separation of metabolites by chromatography followed by their detection and structural elucidation by mass spectrometry. The characteristic isotopic pattern of the deuterated metabolites provides an additional layer of confidence in their identification. nih.gov

Analytical Method Development and Quality Control Using Deuterated Standards

Development of Quantitative Analytical Methodologies Employing 4-Fluorophenyl Methyl Sulfone-d4 as an Internal Standard

The development of robust quantitative methods is a cornerstone of analytical science. 4-Fluorophenyl Methyl Sulfone-d4 is particularly utilized as an internal standard in methods designed to quantify structurally related compounds, such as the pesticide fipronil (B1672679) and its metabolite, fipronil sulfone. waters.comsciex.comshimadzu.com An internal standard is a compound added in a known amount to samples, calibration standards, and quality controls to correct for the loss of analyte during sample processing and to compensate for variations in instrument response. scispace.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. In LC-MS/MS analysis, 4-Fluorophenyl Methyl Sulfone-d4 is added to samples to enable accurate quantification of analytes like fipronil and its metabolites in various matrices, including eggs and other food products. waters.comsciex.comlcms.cz

The nearly identical chemical behavior of the deuterated standard to the analyte ensures that they experience similar effects during extraction, cleanup, and ionization. scispace.commyadlm.org For instance, in the analysis of fipronil and fipronil sulfone in eggs, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol is often employed, followed by LC-MS/MS analysis. sciex.comshimadzu.com The use of an isotopically labeled internal standard like 4-Fluorophenyl Methyl Sulfone-d4 is crucial for monitoring the performance of the sample preparation and ensuring accuracy. sciex.com

Table 1: Illustrative LC-MS/MS Parameters for Fipronil Analysis using a Deuterated Internal Standard

| Parameter | Condition |

|---|---|

| LC System | SCIEX ExionLC / Agilent 1290 Infinity II |

| Column | Kinetex Polar C18 / ZORBAX Eclipse Plus C18 |

| Mobile Phase A | 5mM Ammonium Formate in Water |

| Mobile Phase B | 5mM Ammonium Formate in Methanol + 0.05% Formic Acid |

| Flow Rate | 0.9 mL/min |

| Injection Volume | 5 µL |

| MS Detector | SCIEX Triple Quad™ 6500+ / Agilent 6470B Triple Quadrupole |

| Ionization Mode | Electrospray Ionization (ESI), Negative/Positive Switching |

| Monitored Reaction | Specific MRM transitions for fipronil, fipronil sulfone, and the internal standard. |

This table represents a composite of typical parameters and does not correspond to a single specific study. It is for illustrative purposes only.

Gas chromatography-mass spectrometry (GC-MS) is another widely used technique for the quantification of semi-volatile and volatile organic compounds. nih.govdphen1.com In the context of analyzing fipronil and its metabolites, GC-MS provides a sensitive and selective alternative to LC-MS/MS. mdpi.comnih.gov Similar to LC-MS/MS, the incorporation of a deuterated internal standard like 4-Fluorophenyl Methyl Sulfone-d4 is critical for achieving accurate and precise quantification. nih.gov

The internal standard is added prior to sample extraction and analysis, correcting for variability in the extraction efficiency and injection volume. scispace.com For methyl sulfone-containing compounds, GC-MS with electron capture negative ionization (ECNI) can offer enhanced sensitivity. nih.gov The choice between GC-MS and LC-MS/MS often depends on the specific analyte properties, the complexity of the sample matrix, and the desired sensitivity. waters.commdpi.com

Table 2: Typical GC-MS Parameters for Pesticide Residue Analysis

| Parameter | Condition |

|---|---|

| GC System | Agilent 6890N / Shimadzu GCMS-TQ8040 |

| Column | DB-5MS (30 m × 0.25 mm I.D., 0.25 µm film thickness) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Splitless |

| Inlet Temperature | 250 °C |

| Oven Program | Temperature gradient, e.g., start at 60°C, ramp to 280°C |

| MS Detector | Agilent 5973 / Shimadzu TQ8040 |

| Ionization Mode | Electron Ionization (EI) or Electron Capture Negative Ionization (ECNI) |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |

This table represents a composite of typical parameters and does not correspond to a single specific study. It is for illustrative purposes only.

Role of Deuterated Analogues in Enhancing Analytical Precision and Accuracy

Deuterated analogues are the preferred internal standards for mass spectrometry-based quantification because their physical and chemical properties are almost identical to the target analyte. scispace.com This similarity ensures they co-elute chromatographically and exhibit similar ionization efficiency, which is crucial for correcting analytical variability. clearsynth.commyadlm.org The use of these standards significantly improves the precision and accuracy of quantitative methods. scispace.comresearchgate.net

Complex sample matrices, such as those found in food, environmental, or biological samples, contain numerous co-extracted compounds that can interfere with the ionization of the target analyte in the mass spectrometer's source. clearsynth.comwaters.com This phenomenon, known as the matrix effect, can lead to either ion suppression or enhancement, resulting in inaccurate quantification. myadlm.org

Deuterated internal standards like 4-Fluorophenyl Methyl Sulfone-d4 are instrumental in compensating for these matrix effects. clearsynth.comresearchgate.net Because the internal standard is affected by ion suppression or enhancement in the same way as the analyte, the ratio of the analyte signal to the internal standard signal remains constant, leading to a more accurate determination of the analyte's concentration. clearsynth.commyadlm.org While deuterated standards are highly effective, it is important to note that in some cases of severe and variable ion suppression, they may not completely correct for the matrix effect, especially if there is a slight chromatographic separation between the analyte and the standard. myadlm.org

For quantitative analysis, a calibration curve is constructed by plotting the ratio of the analyte response to the internal standard response against the concentration of the analyte in a series of calibration standards. nih.govkosfaj.org Using a deuterated internal standard like 4-Fluorophenyl Methyl Sulfone-d4 helps to ensure the linearity and reliability of the calibration curve. kosfaj.org

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netnih.gov

Linearity: Assessed by the correlation coefficient (R²) of the calibration curve, which should ideally be >0.99. nih.govkosfaj.org

Accuracy: Measured by recovery studies, where a known amount of the analyte is spiked into a blank matrix and the measured concentration is compared to the known amount. Recoveries are often expected to be within 80-120%. researchgate.netchromatographyonline.com

Precision: Expressed as the relative standard deviation (RSD) of replicate measurements, with values typically required to be below 15-20%. researchgate.netnih.gov

LOD and LOQ: The lowest concentration of an analyte that can be reliably detected and quantified, respectively. nih.govkosfaj.org The use of a deuterated internal standard helps to achieve lower and more reliable detection and quantification limits. lcms.cz

Table 3: Example Method Validation Results for Fipronil Analysis in Eggs

| Validation Parameter | Result |

|---|---|

| Linearity (R²) | >0.999 |

| Spiked Recoveries | 89% - 104% |

| Precision (RSD) | < 6.5% |

| Limit of Quantification (LOQ) | 1 µg/kg |

| Limit of Detection (LOD) | 0.3 µg/kg |

Data derived from studies on fipronil analysis and presented for illustrative purposes. nih.govkosfaj.org

Application in Complex Sample Matrices for Trace Analysis and Quantification

4-Fluorophenyl Methyl Sulfone-d4 and similar deuterated standards are essential for the trace analysis and quantification of analytes in complex sample matrices. dphen1.comresearchgate.net Examples include the determination of pesticide residues in food and environmental samples. chromatographyonline.comresearchgate.net For instance, the analysis of fipronil and its main metabolite, fipronil sulfone, in eggs requires a highly sensitive and robust method due to the low maximum residue limits (MRLs) set by regulatory bodies. shimadzu.comlcms.cz

The use of a deuterated internal standard in these applications allows for the reliable quantification of contaminants at parts-per-billion (ppb) or even lower levels. lcms.cznih.gov The standard helps to overcome challenges posed by the complex egg matrix, which can cause significant matrix effects. waters.com By ensuring accuracy and precision at these low concentrations, methods employing 4-Fluorophenyl Methyl Sulfone-d4 as an internal standard play a crucial role in food safety monitoring and environmental protection. dphen1.comchromatographyonline.com

Comprehensive Internal Standards in Hydrogen/Deuterium (B1214612) Exchange Mass Spectrometry (HDX-MS)

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique used to study protein dynamics, conformational changes, and interactions. It relies on monitoring the rate at which backbone amide hydrogens in a protein exchange with deuterium when the protein is exposed to a deuterated solvent. While immensely informative, the complexity of the HDX-MS workflow, which involves precise timing of the exchange reaction, quenching, proteolytic digestion, and LC-MS analysis, introduces multiple sources of potential variability. nih.govnih.gov

To address this challenge and enhance data reproducibility, the concept of "comprehensive internal standards" has been gaining traction in the HDX-MS field. nist.govresearchgate.netchemrxiv.org Unlike traditional internal standards used for quantification, comprehensive internal standards in HDX-MS are designed to report on the performance of the entire experimental workflow. nist.govresearchgate.netchemrxiv.org Ideally, such a standard would co-evolve with the protein of interest throughout the HDX-MS process, providing a real-time indicator of the exchange conditions, back-exchange levels, and LC-MS system stability. nist.govresearchgate.netchemrxiv.org

Recent research has focused on the development of novel, sophisticated internal standards for HDX-MS, such as imidazolium-based internal exchange reporters (IERs). nist.govresearchgate.netchemrxiv.org These molecules are specifically designed to have a single, discrete exchangeable site, allowing them to sample the exchange conditions over a broad timescale. nist.govresearchgate.netchemrxiv.org

While 4-Fluorophenyl Methyl Sulfone-d4 is not a "comprehensive internal standard" in the sense of mimicking the hydrogen exchange behavior of a peptide, it can serve a crucial role in the quality control of the LC-MS component of the HDX-MS workflow. As a stable, non-exchangeable deuterated compound, it can be introduced into the sample mixture after the quench step to function as a system suitability standard.

The primary role of 4-Fluorophenyl Methyl Sulfone-d4 in this context would be to monitor the stability and performance of the liquid chromatography and mass spectrometry instrumentation throughout the analytical run. By tracking its retention time, peak area, and mass accuracy, analysts can identify and troubleshoot issues such as chromatographic drift, fluctuations in ionization efficiency, and mass calibration errors. This is critical in HDX-MS experiments, which often involve long analysis times and the comparison of multiple samples.

Table 1: Illustrative Quality Control Parameters Monitored by 4-Fluorophenyl Methyl Sulfone-d4 in an HDX-MS Workflow

| Parameter | Acceptance Criteria | Purpose |

| Retention Time | ± 0.2 minutes | Monitors the stability and reproducibility of the liquid chromatography separation. |

| Peak Area | RSD < 15% | Assesses the consistency of the sample injection and the ionization efficiency of the mass spectrometer. |

| Mass Accuracy | < 5 ppm | Verifies the calibration and stability of the mass analyzer. |

| Isotopic Purity | > 98% | Ensures the integrity of the deuterated standard. |

This table is illustrative and the specific acceptance criteria would need to be established during method development and validation.

Detailed Research Findings:

While specific research directly employing 4-Fluorophenyl Methyl Sulfone-d4 as a comprehensive internal standard in HDX-MS is not extensively documented in publicly available literature, the principles of using stable isotope-labeled compounds for quality control are well-established. The use of such standards helps to ensure that any observed changes in the deuterium uptake of the protein of interest are due to true structural dynamics and not analytical artifacts.

Advanced Spectroscopic and Spectrometric Investigations

Deuterium (B1214612) Nuclear Magnetic Resonance (D-NMR) Spectroscopy in Structural and Mechanistic Assignments

Deuterium (²H or D) NMR spectroscopy is a specialized technique that observes the magnetic properties of deuterium nuclei. wikipedia.org Unlike proton (¹H) NMR, which is silent for deuterium, D-NMR directly probes the deuterated sites within a molecule. wikipedia.orgmagritek.com For 4-Fluorophenyl Methyl Sulfone-d4, D-NMR is instrumental in verifying the position and extent of deuterium incorporation and in studying the local environment of the deuterated methyl group. sigmaaldrich.com

Application in Tracing Deuterium Exchange and Incorporation

D-NMR spectroscopy serves as a definitive method for confirming the successful synthesis and isotopic enrichment of 4-Fluorophenyl Methyl Sulfone-d4. While ¹H-NMR can show the disappearance of a signal, D-NMR provides direct evidence by showing a signal corresponding to the deuterium nuclei. magritek.comsigmaaldrich.com

Furthermore, D-NMR is a powerful technique for monitoring hydrogen-deuterium (H/D) exchange reactions. nih.govnih.gov Although the C-D bonds in the d4-methyl group are generally stable, D-NMR can be used to study their potential for exchange under specific chemical or biological conditions. For instance, if 4-Fluorophenyl Methyl Sulfone-d4 were subjected to conditions that could promote C-H bond activation, D-NMR could quantitatively track the rate of D-H exchange, providing crucial mechanistic insights. youtube.comyoutube.comlibretexts.org The technique allows for the direct observation of the deuterium signal's intensity over time, which is a key advantage over indirect methods. nih.gov

Table 1: D-NMR for Verification of Deuterium Incorporation

| Feature | ¹H-NMR of 4-Fluorophenyl Methyl Sulfone | D-NMR of 4-Fluorophenyl Methyl Sulfone-d4 | Information Gained |

|---|---|---|---|

| Methyl Signal | Singlet present (e.g., ~3.1 ppm) | Singlet absent in ¹H-NMR; Singlet present in D-NMR | Confirms deuteration of the methyl group. magritek.com |

| Aromatic Signals | Multiplets present | Multiplets present in ¹H-NMR; No signals in D-NMR | Confirms deuteration is specific to the methyl group. |

| Integration | Relative intensity corresponds to 3 protons | Relative intensity corresponds to 3 deuterons (in D-NMR) | Quantifies the extent of deuteration. sigmaaldrich.com |

Elucidation of Molecular Dynamics and Conformational Studies

Deuterium NMR, particularly in the solid state, is highly sensitive to molecular motion and orientation. wikipedia.orgaps.org The interaction of the deuterium nuclear quadrupole moment with the local electric field gradient provides detailed information about the dynamics of the C-D bond. aps.org For 4-Fluorophenyl Methyl Sulfone-d4, solid-state D-NMR can be used to study the rotational dynamics of the deuterated methyl group.

By analyzing the D-NMR lineshape over a range of temperatures, researchers can determine the rate and nature of the methyl group's rotation. This can reveal information about the rotational energy barrier and the conformational preferences of the molecule in its crystal lattice. Such studies, while not found specifically for 4-Fluorophenyl Methyl Sulfone-d4, have been performed on analogous molecules like deuterated bis-(4-chlorophenyl)-sulfone, where D-NMR was used to derive quantitative and complete structural information about rotational displacements. aps.org These principles are directly applicable to understanding the solid-state structure and dynamics of 4-Fluorophenyl Methyl Sulfone-d4.

Isotope Effects on Chemical Shifts (IECS) in Structural Studies

The substitution of hydrogen with deuterium can cause small but measurable changes in the chemical shifts of nearby nuclei, an effect known as the Isotope Effect on Chemical Shifts (IECS). huji.ac.ilnih.gov These effects are valuable for structural analysis. huji.ac.il In 4-Fluorophenyl Methyl Sulfone-d4, the deuterium on the methyl group can influence the chemical shifts of the adjacent sulfur atom, the aromatic carbons, and even the fluorine atom.

Three-bond isotope effects (³J) are particularly interesting as they often depend on the dihedral angle between the observed nucleus and the deuterium atom. huji.ac.ilnih.gov By measuring the deuterium-induced isotope shifts on the ¹³C signals of the aromatic ring in 4-Fluorophenyl Methyl Sulfone-d4, it may be possible to gain insights into the molecule's preferred conformation in solution. While these shifts are typically small (often <0.1 ppm for two-bond effects and smaller for three-bond effects), they can be accurately measured with modern high-field NMR spectrometers. huji.ac.ilnih.gov

Table 2: Potential Isotope Effects on Chemical Shifts (IECS) in 4-Fluorophenyl Methyl Sulfone-d4

| Nucleus Observed | Type of Isotope Shift | Potential Structural Information |

|---|---|---|

| ¹³C (aromatic C-1) | Two-bond (²ΔC(D)) | Information on the electronic environment and bond vibrations. huji.ac.il |

| ¹³C (aromatic C-2, C-6) | Three-bond (³ΔC(D)) | Dependent on the torsion angle; provides conformational insights. huji.ac.ilnih.gov |

High-Resolution Mass Spectrometry for Isotopic Fingerprinting and Metabolite Identification

High-resolution mass spectrometry (HRMS) is an essential tool for the analysis of isotopically labeled compounds, providing exact mass measurements that allow for the confident determination of elemental compositions. nih.gov For 4-Fluorophenyl Methyl Sulfone-d4, HRMS is crucial for verifying isotopic purity and for metabolic studies. nih.gov

Analysis of Isotopologue Distributions

HRMS can readily distinguish between molecules that differ only in their isotopic composition, known as isotopologues. nih.gov In a sample of 4-Fluorophenyl Methyl Sulfone-d4, HRMS can resolve and quantify the relative abundance of the d4 species (the desired product), as well as any d0, d1, d2, or d3 impurities. nih.govnih.gov This "isotopic fingerprint" is a precise measure of the isotopic enrichment and purity of the compound. The high mass accuracy of HRMS allows for the separation of the deuterated species from potential isobaric interferences, ensuring a reliable analysis. nih.gov

Table 3: Theoretical Isotopologue Distribution for 4-Fluorophenyl Methyl Sulfone-d4

| Isotopologue | Description | Theoretical Mass (Da) | Expected HRMS Observation |

|---|---|---|---|

| d0 | Non-deuterated impurity | 174.0253 | [M+H]⁺ at m/z 175.0331 |

| d1 | Single deuterium impurity | 175.0316 | [M+H]⁺ at m/z 176.0394 |

| d2 | Double deuterium impurity | 176.0378 | [M+H]⁺ at m/z 177.0456 |

| d3 | Triple deuterium impurity | 177.0441 | [M+H]⁺ at m/z 178.0519 |

Fragmentation Pathway Analysis of Deuterated Species

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion to generate a characteristic spectrum of fragment ions. wikipedia.org Comparing the fragmentation patterns of 4-Fluorophenyl Methyl Sulfone and its d4-analogue provides invaluable information about the fragmentation mechanisms. nih.govcdnsciencepub.com

When the molecular ion of 4-Fluorophenyl Methyl Sulfone-d4 is fragmented, the mass-to-charge ratio (m/z) of any fragment containing the methyl group will be shifted by up to 4 mass units compared to the non-deuterated compound. For example, the loss of the methyl radical is a common fragmentation pathway for methyl sulfones. cdnsciencepub.com In the non-deuterated compound, this would result in the loss of 15 Da (•CH₃). In the deuterated analogue, this would be observed as a loss of 18 Da (•CD₃). This clear mass shift confirms the fragmentation pathway. nih.govcdnsciencepub.comnih.gov This strategy is critical for building a reliable library of fragmentation patterns, which is essential for identifying the compound and its potential metabolites in complex biological matrices. youtube.com

Vibrational Spectroscopy (IR, Raman) for Conformational Studies and Isotope Effects

The introduction of four deuterium atoms in the methyl group (-CD3) of 4-Fluorophenyl Methyl Sulfone would induce significant and predictable shifts in the vibrational frequencies associated with this functional group. These isotopic shifts are a direct consequence of the increased mass of deuterium compared to protium (B1232500), which alters the reduced mass of the vibrating groups without changing the electronic potential energy surface of the molecule.

Conformational analysis of aryl sulfones is complex due to the potential for rotation around the C-S bonds. The orientation of the methyl group relative to the phenyl ring can lead to different stable conformers. Vibrational spectroscopy is particularly sensitive to such conformational changes, as different spatial arrangements of atoms result in distinct vibrational signatures. For the non-deuterated 4-Fluorophenyl Methyl Sulfone, theoretical calculations, such as those employing Density Functional Theory (DFT), could predict the vibrational frequencies for different conformers. By comparing these theoretical spectra with experimental IR and Raman data, the most stable conformation in the solid state or in solution can be determined.

Isotope effects arising from the deuteration of the methyl group would be most pronounced for vibrational modes involving the C-D bonds. The stretching and bending vibrations of the -CD3 group are expected to appear at lower wavenumbers compared to the corresponding C-H vibrations in the non-deuterated compound. This is a well-established phenomenon rooted in the principles of molecular vibrations, where the frequency is inversely proportional to the square root of the reduced mass.

For instance, the symmetric and asymmetric C-H stretching vibrations in a typical methyl group attached to a sulfone are observed in the 2900-3000 cm⁻¹ region of the IR and Raman spectra. Upon deuteration to -CD3, these modes would be expected to shift to approximately 2100-2250 cm⁻¹. Similarly, the C-H bending (scissoring and rocking) modes, typically found in the 1350-1470 cm⁻¹ range, would also shift to lower frequencies.

The study of these isotope effects is not merely an academic exercise. It provides a definitive method for assigning vibrational modes. By comparing the spectra of the deuterated and non-deuterated compounds, the vibrations associated with the methyl group can be unambiguously identified. This, in turn, allows for a more accurate assignment of the remaining vibrations of the molecule, such as those of the fluorophenyl ring and the sulfone group.

Detailed Research Findings (Theoretical)

In the absence of direct experimental data for 4-Fluorophenyl Methyl Sulfone-d4, a computational study would be the primary means of investigation. Such a study would typically involve the following steps:

Geometry Optimization: The molecular structures of both 4-Fluorophenyl Methyl Sulfone and its d4-isotopologue would be optimized using a suitable level of theory (e.g., B3LYP with a 6-311++G(d,p) basis set). This would yield the lowest energy conformations.

Frequency Calculations: For the optimized geometries, vibrational frequency calculations would be performed. These calculations provide the harmonic vibrational frequencies, IR intensities, and Raman activities for each vibrational mode.

Spectral Simulation: The calculated data would be used to simulate the theoretical IR and Raman spectra.

Isotope Shift Analysis: By comparing the calculated spectra of the deuterated and non-deuterated forms, the precise shifts due to isotopic substitution can be determined for each vibrational mode.

The following tables present hypothetical data that would be expected from such a computational analysis, illustrating the anticipated shifts in key vibrational modes.

Table 1: Hypothetical Calculated IR Frequencies and Isotope Shifts for Key Vibrational Modes of 4-Fluorophenyl Methyl Sulfone and its d4-Isotopologue

| Vibrational Mode | 4-Fluorophenyl Methyl Sulfone (cm⁻¹) | 4-Fluorophenyl Methyl Sulfone-d4 (cm⁻¹) | Expected Shift (cm⁻¹) |

| C-H asymmetric stretch (CH₃) | ~2980 | - | - |

| C-D asymmetric stretch (CD₃) | - | ~2230 | ~-750 |

| C-H symmetric stretch (CH₃) | ~2900 | - | - |

| C-D symmetric stretch (CD₃) | - | ~2120 | ~-780 |

| CH₃ deformation | ~1450 | - | - |

| CD₃ deformation | - | ~1050 | ~-400 |

| SO₂ asymmetric stretch | ~1320 | ~1318 | ~-2 |

| SO₂ symmetric stretch | ~1150 | ~1149 | ~-1 |

| C-F stretch | ~1230 | ~1229 | ~-1 |

| Phenyl ring C-C stretch | ~1590 | ~1588 | ~-2 |

Table 2: Hypothetical Calculated Raman Activities and Isotope Shifts for Key Vibrational Modes of 4-Fluorophenyl Methyl Sulfone and its d4-Isotopologue

| Vibrational Mode | 4-Fluorophenyl Methyl Sulfone (Arb. Units) | 4-Fluorophenyl Methyl Sulfone-d4 (Arb. Units) | Expected Frequency (cm⁻¹) |

| C-H symmetric stretch (CH₃) | Strong | - | ~2900 |

| C-D symmetric stretch (CD₃) | - | Strong | ~2120 |

| SO₂ symmetric stretch | Moderate | Moderate | ~1150 |

| Phenyl ring breathing | Strong | Strong | ~830 |

| C-S stretch | Moderate | Moderate | ~720 |

It is important to emphasize that the values presented in these tables are illustrative and based on general principles of vibrational spectroscopy and isotope effects. A dedicated computational or experimental study would be required to obtain precise and validated data for 4-Fluorophenyl Methyl Sulfone-d4. Such a study would be invaluable for a complete understanding of the molecule's structural dynamics.

Computational and Theoretical Chemistry Studies

Quantum Mechanical Calculations on Deuterium (B1214612) Isotope Effects

Quantum mechanical (QM) calculations are fundamental to understanding the nuanced effects of isotopic substitution on chemical reactions. The replacement of hydrogen with deuterium in the methyl group of 4-Fluorophenyl Methyl Sulfone to create 4-Fluorophenyl Methyl Sulfone-d4 is predicted to induce both kinetic and equilibrium isotope effects. These effects arise from the difference in zero-point vibrational energy (ZPVE) between a C-H and a C-D bond; the C-D bond is stronger and has a lower ZPVE, making it more difficult to break. wikipedia.orgprinceton.eduyoutube.com

Prediction of Kinetic and Equilibrium Isotope Effects

Kinetic Isotope Effects (KIEs) refer to the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org For reactions involving the cleavage of a C-H bond on the methyl group of 4-Fluorophenyl Methyl Sulfone, a primary KIE is expected upon deuteration. Computational methods, particularly Density Functional Theory (DFT), can be employed to model the transition state of such reactions and predict the magnitude of the KIE. researchgate.netresearchgate.net The predicted KIE (kH/kD) for the cleavage of a C-H versus a C-D bond is typically in the range of 6 to 8 at room temperature.

Equilibrium Isotope Effects (EIEs) , on the other hand, relate to the effect of isotopic substitution on the equilibrium constant of a reaction. umd.eduwikipedia.org In general, the heavier isotope will favor the more strongly bonded state. unm.edu For 4-Fluorophenyl Methyl Sulfone-d4, this means that in any equilibrium process, the deuterium will tend to remain in the more stable C-D bond.

| Isotope Effect | Predicted Trend for 4-Fluorophenyl Methyl Sulfone-d4 | Theoretical Basis |

|---|---|---|

| Kinetic Isotope Effect (KIE) | Slower reaction rates for processes involving C-D bond cleavage (e.g., metabolism). | Higher activation energy required to break the stronger C-D bond compared to the C-H bond. wikipedia.orgprinceton.edu |

| Equilibrium Isotope Effect (EIE) | Deuterium will favor the more stable, lower energy state in reversible reactions. | The lower zero-point energy of the C-D bond leads to a more stable molecule. umd.eduunm.edu |

Modeling of Transition States and Reaction Pathways

QM calculations are invaluable for elucidating the mechanisms of chemical reactions by modeling the transition states and reaction pathways. For 4-Fluorophenyl Methyl Sulfone, potential reactions include metabolic oxidation of the methyl group or reactions involving the sulfone moiety. wikipedia.org By mapping the potential energy surface, computational chemists can identify the lowest energy path from reactants to products.

For the d4 analogue, the transition state for a reaction involving the cleavage of a bond to the deuterated methyl group would be at a higher energy compared to the non-deuterated compound. This would be reflected in the computational models and would be the underlying reason for the predicted KIE.

Molecular Dynamics Simulations to Investigate Deuterium-Induced Structural and Conformational Changes

MD simulations could be used to explore the conformational landscape of 4-Fluorophenyl Methyl Sulfone-d4 and compare it to the parent compound. It is plausible that the deuteration could lead to subtle shifts in the preferred dihedral angles or the flexibility of the molecule, which in turn could influence its interactions with biological macromolecules.

| Structural/Conformational Parameter | Predicted Effect of Deuteration | Underlying Principle |

|---|---|---|

| C-D Bond Length | Slightly shorter than C-H bond. | Lower zero-point energy of the C-D bond. |

| Vibrational Frequencies | Lower frequencies for C-D stretching and bending modes. | Increased reduced mass of the C-D system. |

| Molecular Conformation | Potential for subtle shifts in conformational equilibria. | Changes in vibrational entropy and intermolecular interactions. |

In Silico Prediction of Metabolic Sites and Pathways for Deuterated Compounds

In silico tools for metabolism prediction, such as those that employ machine learning or expert systems, can be used to identify likely sites of metabolism on a molecule. acs.orgnih.gov For 4-Fluorophenyl Methyl Sulfone, a probable metabolic pathway is the oxidation of the methyl group, a common reaction for aryl methyl sulfones.

The deuteration of the methyl group in 4-Fluorophenyl Methyl Sulfone-d4 would be expected to significantly slow down the rate of this metabolic transformation due to the KIE. This phenomenon, known as "metabolic switching," could lead to an increased contribution of other, slower metabolic pathways. In silico models could be used to predict these alternative pathways, which might include hydroxylation of the aromatic ring or other transformations.

| Potential Metabolic Reaction | Predicted Site on 4-Fluorophenyl Methyl Sulfone | Predicted Effect of Deuteration (d4) |

|---|---|---|

| Methyl Group Oxidation | CH₃ group | Significantly slowed due to the kinetic isotope effect. |

| Aromatic Hydroxylation | Fluorophenyl ring | May become a more prominent pathway due to the slowing of methyl oxidation. |

| Sulfone Reduction | SO₂ group | Less common, but its relative contribution could increase. |

Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR) in Deuterated Chemical Analogues

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies aim to correlate the chemical structure of a compound with its biological activity and physicochemical properties, respectively. nih.govnih.gov For aryl sulfones, SAR studies have explored how modifications to the aromatic ring and the sulfone substituents affect their biological targets. nih.govresearchgate.net

| Relationship | Predicted Impact of Deuteration | Rationale |

|---|---|---|

| Structure-Activity Relationship (SAR) | Potential for enhanced potency or duration of action. | Primarily due to increased metabolic stability leading to higher exposure. |

| Structure-Property Relationship (SPR) | Altered pharmacokinetic profile (e.g., longer half-life, reduced clearance). | Slower metabolism due to the kinetic isotope effect. wikipedia.org |

Future Directions and Emerging Research Avenues

Integration of 4-Fluorophenyl Methyl Sulfone-d4 in Multi-Omics Research

Multi-omics research, which integrates data from various biological layers such as the genome, proteome, and metabolome, requires robust and precise analytical methods to decipher complex biological systems. nih.govnih.gov Stable isotope labeling is a cornerstone of quantitative proteomics and metabolomics, often employed to create internal standards for mass spectrometry. nih.gov

The deuterated nature of 4-Fluorophenyl Methyl Sulfone-d4 makes it an ideal candidate for an internal standard in targeted metabolomic or proteomic workflows. In these applications, a known quantity of the deuterated standard is spiked into a biological sample. Because it is chemically identical to its non-deuterated (protio) analogue, it behaves similarly during sample extraction, derivatization, and chromatographic separation. However, its increased mass, due to the four deuterium (B1214612) atoms, allows it to be distinguished by a mass spectrometer. This allows for precise quantification of the corresponding unlabeled analyte, correcting for sample loss or ionization variability.

While specific studies integrating 4-Fluorophenyl Methyl Sulfone-d4 into multi-omics platforms are not yet widespread, its utility can be inferred. For instance, in studies investigating the metabolic fate of fluorinated aromatic compounds or sulfone-containing drugs, this deuterated analogue would serve as an invaluable tool for tracking and quantifying metabolic products. nih.gov The use of stable sulfur isotopes (like ³⁴S) has already proven to be a viable strategy in quantitative proteomics, especially in microbial systems where traditional labeling methods are not feasible, highlighting the potential for multi-isotope approaches. nih.gov

Potential for Novel Tracer Applications in Advanced Chemical Diagnostics

Isotopically labeled compounds are fundamental to tracer studies, where they are used to follow the path of a substance through a chemical or biological system. researchgate.net The unique mass signature of 4-Fluorophenyl Methyl Sulfone-d4 makes it a promising tracer for advanced chemical diagnostics, particularly those utilizing high-resolution mass spectrometry. researchgate.net

Its potential applications include:

Metabolic Fate Studies: As a tracer, it can be used to elucidate the metabolic pathways of fluorinated sulfones. Researchers can track the appearance of deuterated metabolites, providing clear insights into biotransformation processes within an organism. sciencecoalition.org This is crucial in drug development, where understanding a drug's metabolites is required for regulatory approval. sciencecoalition.org

Environmental Monitoring: It could be used as a tracer to study the environmental degradation and transport of related fluorinated pollutants. By introducing the deuterated compound into a controlled environmental system, scientists can monitor its distribution and breakdown products with high sensitivity and specificity.

Analytical Internal Standard: In clinical and forensic toxicology, deuterated analogues are the gold standard for internal standards in quantitative assays. researchgate.net 4-Fluorophenyl Methyl Sulfone-d4 could be used for the precise quantification of its unlabeled counterpart or similar analytes in complex matrices like urine or blood. researchgate.net

The stability of the carbon-deuterium bond ensures that the label is not easily lost during these processes, making it a reliable tracer.

Green Chemistry Approaches in Deuterated Compound Synthesis

The synthesis of deuterated compounds is traditionally associated with complex, multi-step processes. However, the principles of green chemistry are increasingly being applied to create more sustainable and efficient synthetic routes. For sulfones, significant progress has been made in developing environmentally friendly oxidation methods. nih.gov

One green approach involves the oxidation of the corresponding sulfide (B99878) using hydrogen peroxide (H₂O₂), which is considered a green oxidant as its only byproduct is water. nih.gov Research has demonstrated that this oxidation can be performed efficiently without any catalyst or additional solvent, representing a highly sustainable method. nih.gov Other green methods utilize mechanical milling with an oxidant like Oxone, eliminating the need for bulk solvents. nih.gov

A particularly innovative and green strategy for isotopic labeling involves a degradation-reconstruction pathway. chemrxiv.org This method has been successfully applied to the synthesis of stable isotope-labeled sulfonamides and can be adapted for methyl sulfones. chemrxiv.org This approach allows for late-stage isotopic labeling, which is more efficient and avoids the need to carry the isotopic label through a lengthy synthetic sequence. chemrxiv.org

Table 1: Overview of Green Chemistry Approaches for Sulfone Synthesis

| Approach | Oxidant | Key Features | Reference |

|---|---|---|---|

| Catalyst-Free Oxidation | Hydrogen Peroxide (H₂O₂) | No catalyst or additional solvent required; water is the only byproduct. | nih.gov |

| Mechanochemistry | Oxone | Solvent-free reaction conducted by mechanical milling. | nih.gov |

These methods pave the way for the more sustainable production of 4-Fluorophenyl Methyl Sulfone-d4 and other deuterated compounds.

Advances in Isotopic Labeling Technologies and Their Impact on Sulfone Research

Recent years have seen an explosion in the development of new isotopic labeling technologies, greatly impacting all areas of chemical and pharmaceutical research. acs.org The ability to precisely install deuterium at specific molecular sites has transformed from a niche academic exercise into a powerful tool for drug discovery and development. nih.govresearchgate.net

Late-stage functionalization (LSF) is a key advancement. LSF strategies allow for the introduction of isotopes into a complex molecule at a very late point in its synthesis. This is highly advantageous as it conserves the expensive isotopic label and allows for the rapid generation of deuterated analogues of lead compounds for further study. musechem.com For sulfone research, this means that deuterated variants like 4-Fluorophenyl Methyl Sulfone-d4 can be prepared more efficiently to probe metabolic stability or serve as analytical standards. chemrxiv.org

The impact of these technologies is significant:

Improved Pharmacokinetics: Deuteration can block or slow down metabolic pathways, potentially improving a drug's pharmacokinetic profile. nih.gov While 4-Fluorophenyl Methyl Sulfone-d4 is primarily an analytical tool, research into its properties contributes to the broader understanding of how deuteration affects sulfone metabolism.

Enhanced Analytical Sensitivity: The availability of high-purity deuterated standards, facilitated by modern labeling techniques, improves the accuracy and reliability of quantitative bioanalytical methods. musechem.com

Mechanistic Insights: Isotopic labeling is a powerful method for studying reaction mechanisms. Advanced techniques provide the tools to create specifically labeled sulfones to investigate complex chemical and biological transformations.

The development of novel reagents for trideuteromethylation (introducing a -CD₃ group) is also a significant area of progress, offering more tools for synthesizing compounds related to 4-Fluorophenyl Methyl Sulfone-d4. researchgate.net

Collaborative Research Opportunities in Deuterated Compound Science

The advancement of deuterated compound science is intrinsically linked to collaboration. The interdisciplinary nature of the field, spanning synthetic chemistry, analytical chemistry, pharmacology, and medicine, necessitates partnerships between academic institutions, research foundations, and private industry. musechem.com

Federal funding from bodies like the National Institutes of Health (NIH) and the National Science Foundation (NSF) has been critical in propelling foundational research in this area. sciencecoalition.org These grants support academic labs developing novel deuteration methods and exploring their applications. sciencecoalition.org

Historical precedents for large-scale scientific collaboration, such as the Montreal Laboratory during World War II which brought together scientists from multiple countries for nuclear research, underscore the power of cooperative efforts to solve complex scientific challenges. wikipedia.org Future progress in deuterated compound science will likely rely on similar collaborative models:

Academia-Industry Partnerships: Pharmaceutical companies can partner with academic chemists who specialize in isotopic labeling to accelerate drug discovery programs. musechem.com

Pre-competitive Consortia: Groups of companies could collaborate to fund research into fundamental aspects of deuteration, such as improving the scalability and sustainability of synthesis, benefiting the entire field.

Open Science Initiatives: Sharing new synthetic methods and data on the properties of deuterated compounds can prevent duplication of effort and spur innovation.

For a specialized compound like 4-Fluorophenyl Methyl Sulfone-d4, such collaborations are key to unlocking its full potential, from developing novel diagnostic assays to establishing it as a certified reference material for various analytical applications.

Q & A

Q. What are the recommended methods for synthesizing 4-Fluorophenyl Methyl Sulfone-d4 with high isotopic purity?

To synthesize 4-Fluorophenyl Methyl Sulfone-d4, deuterated methyl groups (e.g., CD₃) should replace protiated methyl groups in the precursor. Key steps include:

- Using deuterated reagents (e.g., CD₃I) for alkylation of 4-fluorophenyl sulfinate salts.

- Optimizing reaction conditions (e.g., anhydrous environment, controlled temperature) to minimize proton back-exchange.

- Purification via recrystallization or HPLC to achieve >98% isotopic purity, verified by mass spectrometry (MS) .

Q. How does deuterium substitution in 4-Fluorophenyl Methyl Sulfone-d4 influence its physicochemical properties compared to the non-deuterated form?

Deuteration reduces metabolic degradation due to the kinetic isotope effect, enhancing compound stability in biological systems. Physicochemical changes include:

- Slightly increased molecular weight (detectable via high-resolution MS).

- Altered NMR spectra: Deuterium’s absence of spin simplifies ¹H-NMR by eliminating splitting from methyl protons.

- Minor differences in solubility and partition coefficients, which can be quantified using HPLC or logP assays .

Q. What are the primary research applications of deuterated sulfone compounds like 4-Fluorophenyl Methyl Sulfone-d4 in medicinal chemistry?

- Metabolic Tracers : Track drug metabolism pathways using LC-MS, leveraging deuterium’s mass shift to distinguish parent compounds from metabolites .

- Internal Standards : Improve quantification accuracy in pharmacokinetic studies via deuterium-labeled internal standards in mass spectrometry .

- Structure-Activity Relationship (SAR) Studies : Investigate the impact of deuteration on binding affinity or enzyme inhibition .

Advanced Research Questions

Q. What analytical strategies are critical for confirming the deuteration level and positional integrity in 4-Fluorophenyl Methyl Sulfone-d4?

- High-Resolution Mass Spectrometry (HRMS) : Quantify deuterium incorporation by comparing observed vs. theoretical isotopic patterns.

- ²H-NMR Spectroscopy : Confirm deuterium placement at methyl groups (absence of ¹H signals at ~2.5–3.0 ppm).

- Isotopic Ratio Analysis : Use gas chromatography-isotope ratio mass spectrometry (GC-IRMS) for precise D/H ratios .

Q. How can researchers address discrepancies in metabolic stability data observed between in vitro and in vivo studies of 4-Fluorophenyl Methyl Sulfone-d4?

- Enzyme Source Variability : Use human liver microsomes (HLM) for in vitro assays to better mimic human metabolism.

- Sample Preparation : Ensure consistent protein binding corrections across studies.